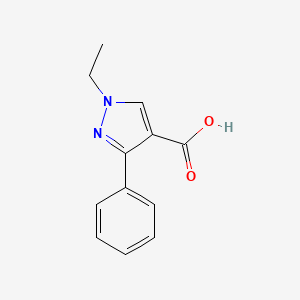![molecular formula C15H12N2O3 B3390235 6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954576-62-6](/img/structure/B3390235.png)
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (referred to as "compound X" for simplicity) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxazolo[5,4-b]pyridine family, which has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, compound X has been shown to inhibit the activity of the NF-kappaB pathway, which is a key regulator of inflammation and cancer. Additionally, compound X has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects in cells and animal models. Specifically, compound X has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, compound X has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, compound X has been shown to have low toxicity in animal models, which makes it a promising candidate for future therapeutic applications. However, one limitation of using compound X in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on compound X. One potential direction is to investigate its potential therapeutic applications in human clinical trials, particularly for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of compound X and its effects on various signaling pathways in cells. Finally, more research is needed to optimize the synthesis and formulation of compound X for use in future therapeutic applications.
Aplicaciones Científicas De Investigación
Compound X has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of compound X is its anti-inflammatory activity. Several studies have reported that compound X can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, compound X has been shown to have anti-cancer activity by inducing cell death in cancer cells and inhibiting tumor growth in animal models.
Propiedades
IUPAC Name |
6-methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-8-3-5-10(6-4-8)13-12-11(15(18)19)7-9(2)16-14(12)20-17-13/h3-7H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGDFRTBHEMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC(=CC(=C23)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



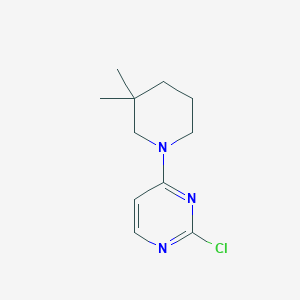

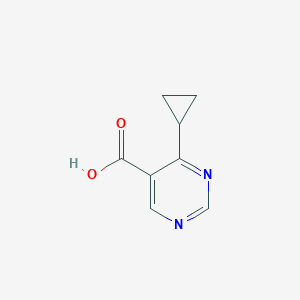
![2-benzyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3390177.png)
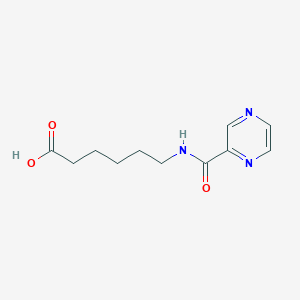
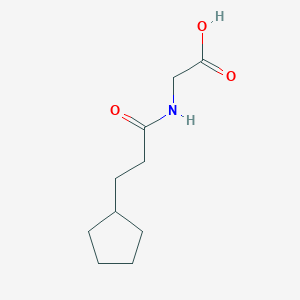
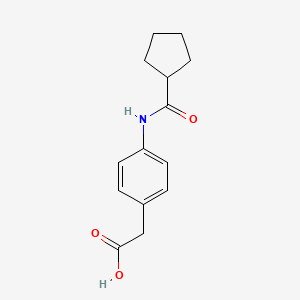
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3390210.png)
![2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid](/img/structure/B3390214.png)
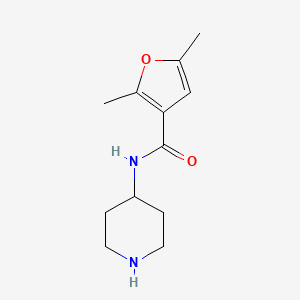
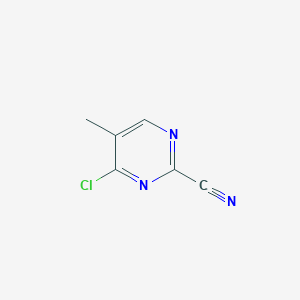

![(E)-3-[1-benzyl-3-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3390252.png)
